Cas no 2580189-34-8 (5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid)

5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid structure
2580189-34-8 structure
商品名:5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid
CAS番号:2580189-34-8
MF:C12H9BrN2O5
メガワット:341.114262342453
CID:5660343
PubChem ID:165895224

5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27725100
    • 5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
    • 2580189-34-8
    • 5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid
    • インチ: 1S/C12H9BrN2O5/c13-8-9(11(16)17)15-20-10(8)14-12(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,18)(H,16,17)
    • InChIKey: SHJROQUJMQADLM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(=O)O)=NOC=1NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 339.96948g/mol
  • どういたいしつりょう: 339.96948g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 102Ų

5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27725100-0.25g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
0.25g
$1617.0 2025-03-20
Enamine
EN300-27725100-0.5g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
0.5g
$1687.0 2025-03-20
Enamine
EN300-27725100-0.1g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
0.1g
$1547.0 2025-03-20
Enamine
EN300-27725100-5.0g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
5.0g
$5097.0 2025-03-20
Enamine
EN300-27725100-2.5g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
2.5g
$3445.0 2025-03-20
Enamine
EN300-27725100-1.0g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
1.0g
$1758.0 2025-03-20
Enamine
EN300-27725100-10.0g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
10.0g
$7557.0 2025-03-20
Enamine
EN300-27725100-0.05g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8 95.0%
0.05g
$1476.0 2025-03-20
Enamine
EN300-27725100-10g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8
10g
$7557.0 2023-09-10
Enamine
EN300-27725100-5g
5-{[(benzyloxy)carbonyl]amino}-4-bromo-1,2-oxazole-3-carboxylic acid
2580189-34-8
5g
$5097.0 2023-09-10

5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid 関連文献

5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acidに関する追加情報

Comprehensive Overview of 5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid (CAS No. 2580189-34-8)

5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid (CAS No. 2580189-34-8) is a specialized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique oxazole core and functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and bioconjugation, owing to its reactive bromo and carboxylic acid moieties.

The structural complexity of 5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid makes it a valuable building block for designing small-molecule inhibitors and peptide mimetics. Its benzyloxycarbonyl (Cbz) protecting group enhances its stability during synthetic processes, while the 4-bromo substitution offers versatility for further functionalization. These features align with current trends in targeted therapy and precision medicine, where modular compounds are essential for optimizing drug efficacy and reducing side effects.

In the context of green chemistry, the synthesis and application of 5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid are being explored to minimize environmental impact. Recent studies highlight its role in sustainable catalysis and atom-economical reactions, addressing growing concerns about waste reduction in pharmaceutical manufacturing. This aligns with the increasing demand for eco-friendly synthesis methods, a topic frequently searched in academic and industrial databases.

From a biochemical perspective, the compound's oxazole ring is a privileged scaffold found in numerous natural products and FDA-approved drugs. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a promising candidate for modulating protein-protein interactions (PPIs), a hot topic in cancer research and neurodegenerative disease studies. Users often search for "oxazole derivatives in drug design" or "PPI modulators," reflecting the relevance of this compound in cutting-edge research.

The analytical characterization of 5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure precise quality control, a critical factor for researchers seeking "CAS No. 2580189-34-8 purity standards" or "oxazole carboxylic acid suppliers." The compound's chromatographic behavior is also a subject of interest, particularly for labs focusing on HPLC method development.

Emerging applications of 5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid include its use in click chemistry and bioorthogonal reactions, which are pivotal for biomarker discovery and diagnostic imaging. These areas resonate with trending searches like "bioorthogonal tools for cancer detection" and "click chemistry in bioconjugation." The compound's compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) further expands its utility in chemical biology.

In summary, 5-{(benzyloxy)carbonylamino}-4-bromo-1,2-oxazole-3-carboxylic acid (CAS No. 2580189-34-8) represents a multifaceted tool for modern scientific exploration. Its integration into high-throughput screening libraries and combinatorial chemistry workflows underscores its importance in accelerating drug development pipelines. As the scientific community continues to prioritize molecular diversity and synthetic efficiency, this compound is poised to remain a focal point in both academic and industrial research.

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